molecular formula C21H17FN2O2S B6516214 1-[(4-fluorophenyl)methyl]-5,6-dimethyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione CAS No. 899929-36-3

1-[(4-fluorophenyl)methyl]-5,6-dimethyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

Cat. No.: B6516214
CAS No.: 899929-36-3
M. Wt: 380.4 g/mol
InChI Key: BRXQTJKGAFQINT-UHFFFAOYSA-N
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Description

The compound 1-[(4-fluorophenyl)methyl]-5,6-dimethyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a thienopyrimidine-dione derivative characterized by a fused thiophene-pyrimidine core substituted with a 4-fluorobenzyl group, phenyl ring, and methyl groups at positions 5 and 6. Thienopyrimidine derivatives are of significant pharmacological interest due to their structural similarity to purines and pyrimidines, enabling interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O2S/c1-13-14(2)27-20-18(13)19(25)24(17-6-4-3-5-7-17)21(26)23(20)12-15-8-10-16(22)11-9-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXQTJKGAFQINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(4-fluorophenyl)methyl]-5,6-dimethyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a member of the thieno[2,3-d]pyrimidine family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

Structural Characteristics

The molecular structure of the compound is characterized by a thieno[2,3-d]pyrimidine core substituted with a 4-fluorophenyl group and two methyl groups. This structural arrangement is crucial for its biological activity.

Anticancer Properties

Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit significant anticancer properties. A study focused on the inhibition of macrophage migration inhibitory factor (MIF) tautomerase activity showed that certain derivatives possess IC50 values indicating their potential as anticancer agents. For instance:

CompoundIC50 (µM)Remarks
4-CPPC47 ± 7.2Positive control
R11015 ± 0.8Moderate potency
Bromo-substituted analogue7.2 ± 0.6Enhanced potency

These results suggest that modifications to the thieno[2,3-d]pyrimidine structure can significantly enhance anticancer activity .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Molecular docking studies have revealed that it can effectively scavenge free radicals and inhibit oxidative stress pathways. This activity is attributed to its ability to interact with various cellular targets involved in oxidative stress responses .

Anti-inflammatory Effects

In addition to its anticancer and antioxidant activities, the compound exhibits anti-inflammatory effects. Studies have demonstrated that it can inhibit key inflammatory cytokines and enzymes involved in inflammatory pathways. This makes it a potential candidate for treating inflammatory diseases .

The biological activities of this compound are largely attributed to its ability to interact with specific protein targets within cells. For example:

  • MIF Tautomerase Inhibition : The compound inhibits MIF tautomerase activity, which plays a crucial role in cancer progression and inflammation.
  • Free Radical Scavenging : The structural features allow it to donate electrons and neutralize free radicals effectively.

Study on Anticancer Activity

A recent study evaluated the anticancer potential of various thieno[2,3-d]pyrimidine derivatives against different cancer cell lines (e.g., breast cancer and lung cancer). The results indicated that compounds similar to our target compound showed significant cytotoxicity with IC50 values ranging from 10 µM to 30 µM.

Study on Anti-inflammatory Activity

Another study assessed the anti-inflammatory effects of the compound in an animal model of acute inflammation. The results showed a marked reduction in edema and inflammatory markers compared to control groups.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features and Analogues

The compound shares its thieno[2,3-d]pyrimidine-2,4-dione core with several derivatives reported in the literature. Below is a comparative analysis of substituents and functional groups:

Compound Name Core Structure Substituents Pharmacological Relevance Reference
Target Compound Thieno[2,3-d]pyrimidine-2,4-dione 4-Fluorobenzyl, 5,6-dimethyl, 3-phenyl Hypothesized antimicrobial/anticancer N/A
2-(4-Bromophenoxy)-3-isopropyl-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidin-4(3H)-one Benzothieno[2,3-d]pyrimidinone 4-Bromophenoxy, isopropyl, tetrahydro ring Antibiotic/antiviral potential
1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione Dihydropyrimidine-2-thione 4-Chlorophenyl, 4,4,6-trimethyl Antibacterial, antitumor
3-Phenyl-2-(pyrrolidin-1-yl)-5,6-dihydro-8H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidinone Pyrrolidinyl, thiopyrano ring Unspecified (structural focus)

Key Observations :

  • Core Modifications : Unlike dihydropyrimidine-thiones (), the dione moiety in the target compound could reduce hydrogen-bonding capacity but increase metabolic stability .
  • Methyl Groups: The 5,6-dimethyl groups may sterically hinder enzymatic degradation, a feature absent in analogs like ’s thiopyrano derivative .

Comparison of Yields :

  • reports a 62% yield for dihydropyrimidine-thione synthesis , suggesting moderate efficiency for analogous methods.
  • The target compound’s additional substituents (e.g., 5,6-dimethyl) may reduce yield due to steric challenges.

Hypothetical Profile for Target Compound :

  • Enhanced lipophilicity (4-fluorobenzyl) may improve bioavailability over chlorophenyl analogs.
  • Methyl groups could reduce metabolic clearance, extending half-life.

Crystallographic and Physicochemical Properties

Crystal packing and conformation significantly influence solubility and stability:

  • : Benzothienopyrimidinone derivatives adopt planar conformations with intermolecular halogen bonding (Br···O interactions) .
  • : Dihydropyrimidine-thiones form centrosymmetric dimers via N–H···S hydrogen bonds .

Predicted Properties for Target Compound :

  • The 5,6-dimethyl groups may induce non-planar ring conformations, reducing crystallinity and enhancing amorphous solubility.
  • Fluorine’s electronegativity could promote dipole interactions in the solid state.

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